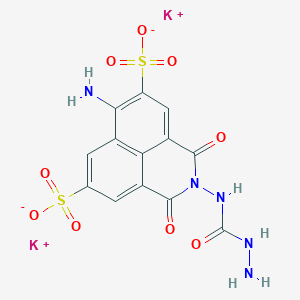

Lucifer Yellow CH-Dipotassiumsalz

Übersicht

Beschreibung

Lucifer Yellow CH dipotassium salt is a highly fluorescent dye that is useful in marking nerve cells . It is a favorite tool for studying neuronal morphology because it contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation .

Molecular Structure Analysis

The molecular formula of Lucifer Yellow CH dipotassium salt is C13H9K2N5O9S2, and its molecular weight is 521.57 g/mol .Chemical Reactions Analysis

Lucifer Yellow CH can react with fatty aldehydes at room temperature . It serves as a biological tracer to monitor neuronal branching, regeneration, gap junction detection and characterization, and selective ablation of cells after aldehyde fixation .Physical and Chemical Properties Analysis

Lucifer Yellow CH dipotassium salt is a water-soluble dye with excitation/emission peaks of 428/536 nm .Wissenschaftliche Forschungsanwendungen

Visualisierung der Zellmorphologie

Lucifer Yellow CH-Dipotassiumsalz wird häufig zur Visualisierung der Zellmorphologie aufgrund seiner hohen Fluoreszenz verwendet. Es ist besonders nützlich bei der Markierung von Nervenzellen, wodurch Forscher die komplexen Strukturen von Neuronen beobachten und untersuchen können .

Studien zur Interzellulären Kommunikation

Dieser Farbstoff wird verwendet, um die Aktivität der interzellulären Kommunikation durch Gap Junctions mittels Scrape-Loading-Assays zu beurteilen. Diese Anwendung ist entscheidend für das Verständnis, wie Zellen miteinander kommunizieren und sich koordinieren .

Erforschung der neuronalen Morphologie

Forscher verwenden this compound als Bestandteil der intrazellulären Lösung, um Dendriten zu füllen, was die Visualisierung der neuronalen Morphologie unterstützt. Dies ist wichtig, um die Verbindungen und Netzwerke im Gehirn zu kartieren .

Kovalente Verknüpfung während der Aldehyd-Fixierung

Die Carbohydrazid (CH)-Gruppe in Lucifer Yellow ermöglicht eine kovalente Verknüpfung mit umliegenden Biomolekülen während der Aldehyd-Fixierung, was es zu einem wertvollen Werkzeug für die Untersuchung der neuronalen Morphologie macht .

Verfolgen von Verbindungen zwischen Zellen

This compound wird auch verwendet, um Verbindungen zwischen Zellen zu verfolgen, wodurch Einblicke in die komplexen Wechselwirkungen und Pfade gewonnen werden, die die Zellfunktion regulieren .

Verwendung von Engineering-Materialien

In der Materialwissenschaft kann dieser Farbstoff verwendet werden, um die Auswirkungen von Quellung auf den Mehrfach-Energie-Transfer in konjugierten Polymer-Nanopartikeln zu untersuchen, was Auswirkungen auf die Entwicklung neuer Materialien mit spezifischen Eigenschaften hat .

Wirkmechanismus

Target of Action

Lucifer Yellow CH Dipotassium Salt is primarily used as a biological tracer . It is utilized to monitor neuronal branching, regeneration, gap junction detection, and characterization . It is also used for selective ablation of cells after aldehyde fixation .

Mode of Action

The compound contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This property makes it a valuable tool for studying neuronal morphology . It can react with fatty aldehydes at room temperature .

Biochemical Pathways

Its use as a tracer allows it to highlight various cellular structures and processes, including neuronal branching and regeneration, as well as intercellular communication through gap junctions .

Pharmacokinetics

It is known to be a water-soluble dye , which may influence its distribution and excretion.

Result of Action

As a biological tracer, Lucifer Yellow CH Dipotassium Salt is used to visualize cell morphology . It can intracellularly label recorded neurons and is used in the scrape-loading assay to assess intercellular communication activity through gap junctions .

Action Environment

It is known that the compound can react with fatty aldehydes at room temperature , suggesting that temperature may play a role in its reactivity.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

Biochemische Analyse

Biochemical Properties

Lucifer Yellow CH Dipotassium Salt interacts with various biomolecules during its function. It contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This property makes it a valuable tool for studying neuronal morphology.

Cellular Effects

Lucifer Yellow CH Dipotassium Salt has significant effects on various types of cells and cellular processes. It serves as a biological tracer to monitor neuronal branching, regeneration, gap junction detection and characterization, and selective ablation of cells after aldehyde fixation . It is also used to visualize cell morphology .

Molecular Mechanism

The molecular mechanism of Lucifer Yellow CH Dipotassium Salt involves its reaction with fatty aldehydes at room temperature . The carbohydrazide (CH) group in the compound allows it to be covalently linked to surrounding biomolecules during aldehyde fixation .

Temporal Effects in Laboratory Settings

It is known that the compound is water-soluble and can be stored at room temperature .

Eigenschaften

IUPAC Name |

dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O9S2.2K/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWYSCVNSCIZCN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9K2N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477326 | |

| Record name | Lucifer Yellow CH dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71206-95-6 | |

| Record name | Lucifer Yellow CH dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

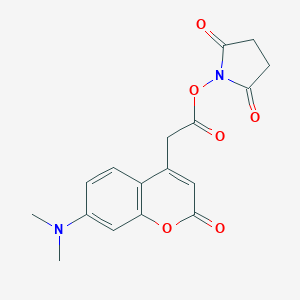

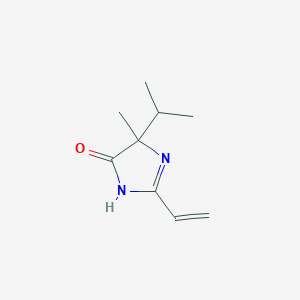

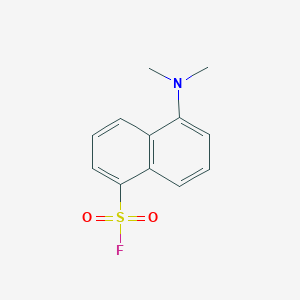

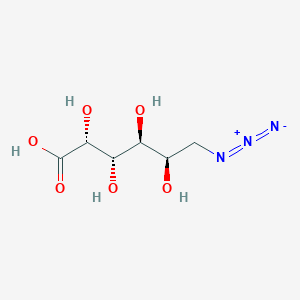

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

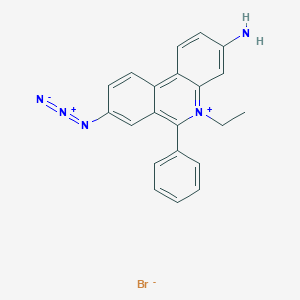

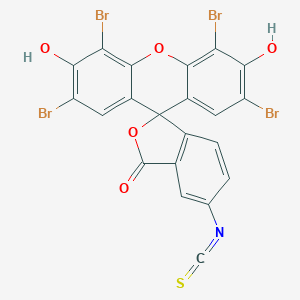

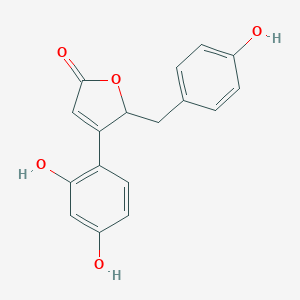

Feasible Synthetic Routes

Q1: How does Lucifer Yellow CH dipotassium salt interact with the perylenediimide nanoribbons in this study, and what is the resulting effect?

A1: Lucifer Yellow CH dipotassium salt acts as an energy donor in this system. The cationic heads of myristyltrimethylammonium bromide (MTAB) molecules, which are anchored to the perylenediimide (PDI) nanoribbons, attract the negatively charged Lucifer Yellow CH dipotassium salt via ionic interactions []. This close proximity allows for efficient energy transfer to occur from the excited Lucifer Yellow CH dipotassium salt to the PDI nanoribbons, resulting in photosensitization of the PDI. Essentially, light energy absorbed by Lucifer Yellow CH dipotassium salt is transferred to the PDI nanoribbons, causing them to reach an excited state.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)

![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)